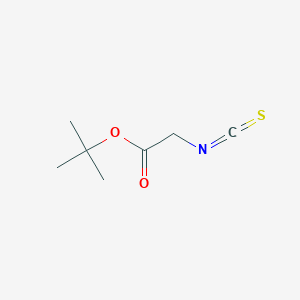

TERT-BUTYL 2-ISOTHIOCYANATOACETATE

Description

Properties

IUPAC Name |

tert-butyl 2-isothiocyanatoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c1-7(2,3)10-6(9)4-8-5-11/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYGJGXVVDNERO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604024 | |

| Record name | tert-Butyl N-(sulfanylidenemethylidene)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58511-02-7 | |

| Record name | tert-Butyl N-(sulfanylidenemethylidene)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-isothiocyanatoacetate can be synthesized through the reaction of tert-butyl glycinate with thiophosgene. The reaction typically involves the following steps:

Formation of tert-butyl glycinate: This is achieved by reacting tert-butyl glycine with an appropriate base.

Reaction with thiophosgene: The tert-butyl glycinate is then reacted with thiophosgene to form tert-butyl 2-isothiocyanatoacetate.

Industrial Production Methods: While specific industrial production methods for tert-butyl 2-isothiocyanatoacetate are not widely documented, the synthesis generally follows the laboratory procedures with scaled-up reaction conditions and optimized parameters to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-isothiocyanatoacetate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.

Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in reactions with tert-butyl 2-isothiocyanatoacetate include amines and alcohols.

Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.

Major Products:

Thiourea Derivatives: These are formed when tert-butyl 2-isothiocyanatoacetate reacts with primary or secondary amines.

Substituted Esters: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Tert-butyl 2-isothiocyanatoacetate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiourea derivatives.

Biology: The compound is utilized in the study of enzyme inhibition and protein modification.

Medicine: Research into potential therapeutic applications, particularly in the development of enzyme inhibitors.

Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals

Mechanism of Action

The mechanism by which tert-butyl 2-isothiocyanatoacetate exerts its effects involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The molecular targets include amino acid residues such as lysine and cysteine, which have nucleophilic side chains .

Comparison with Similar Compounds

Comparative Data Table

Mechanistic and Stability Considerations

- Steric Effects : The tert-butyl group in tert-butyl 2-isothiocyanatoacetate may slow reaction rates compared to ethyl analogs but enhances stability under acidic or oxidative conditions .

- Electronic Effects: The isothiocyanate group’s thiophilic nature facilitates sulfur incorporation into heterocycles, differentiating it from iodo or isocyano derivatives .

- Isothiocyanates generally require handling with gloves and ventilation due to respiratory hazards.

Biological Activity

TERT-BUTYL 2-ISOTHIOCYANATOACETATE is a compound characterized by the presence of isothiocyanate and ester functional groups, which contribute to its unique reactivity and biological properties. Isothiocyanates (ITCs) are known for their diverse biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory effects. This article explores the biological activity of TERT-BUTYL 2-ISOTHIOCYANATOACETATE, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of TERT-BUTYL 2-ISOTHIOCYANATOACETATE typically involves the reaction of isothiocyanate precursors with tert-butyl acetate under controlled conditions. Various methods have been reported for the synthesis of isothiocyanates, including:

- Staudinger/aza-Wittig reaction : Involves the reaction of azides with triphenylphosphine followed by carbon disulfide to yield ITCs.

- Thiophosgene method : Utilizes thiophosgene in the presence of amines to transfer the thiocarbonyl moiety.

These methods can yield TERT-BUTYL 2-ISOTHIOCYANATOACETATE with varying degrees of efficiency and purity .

Biological Activity

The biological activity of TERT-BUTYL 2-ISOTHIOCYANATOACETATE has been studied in various contexts, particularly its anti-cancer properties. The compound exhibits several mechanisms through which it exerts its effects:

-

Anti-Cancer Activity :

- TERT-BUTYL 2-ISOTHIOCYANATOACETATE has shown potential in inhibiting cancer cell proliferation. Studies indicate that ITCs can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

- Research has demonstrated that compounds similar to TERT-BUTYL 2-ISOTHIOCYANATOACETATE can inhibit tumor growth in animal models, showcasing their potential as therapeutic agents against various cancers .

-

Anti-Bacterial and Anti-Fungal Effects :

- Isothiocyanates have been recognized for their antimicrobial properties. TERT-BUTYL 2-ISOTHIOCYANATOACETATE may exhibit antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria .

- Additionally, studies suggest that ITCs can inhibit fungal growth, making them candidates for agricultural applications as natural fungicides .

-

Mechanisms of Action :

- The biological activity is attributed to the electrophilic nature of the isothiocyanate group, which can react with nucleophiles in biological systems, leading to modifications in proteins and enzymes.

- This reactivity can result in altered signaling pathways associated with inflammation and cancer progression .

Case Studies

Several case studies have highlighted the efficacy of TERT-BUTYL 2-ISOTHIOCYANATOACETATE and related compounds:

- Case Study 1 : A study evaluated the anti-cancer properties of various isothiocyanates, including TERT-BUTYL 2-ISOTHIOCYANATOACETATE. Results indicated significant inhibition of cell proliferation in breast cancer cell lines, with mechanisms involving apoptosis induction .

- Case Study 2 : Research on the antimicrobial effects demonstrated that TERT-BUTYL 2-ISOTHIOCYANATOACETATE exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.